molecular formula C23H33Cl3N2O3 B13729994 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride CAS No. 16726-46-8

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride

Cat. No.: B13729994
CAS No.: 16726-46-8
M. Wt: 491.9 g/mol
InChI Key: RUKOGAMTPOVESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring a p-chlorobenzhydryl (p-chloro-α-phenylbenzyl) group attached to a piperazine ring, which is further substituted with an ethoxyethanol side chain. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical formulations . Its synthesis involves alkylation of the piperazine core followed by hydrochlorination, as described in analogous piperazine derivatives .

Properties

CAS No.

16726-46-8

Molecular Formula

C23H33Cl3N2O3

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C23H31ClN2O3.2ClH/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)29-18-15-26-12-10-25(11-13-26)14-17-28-19-16-27;;/h1-9,23,27H,10-19H2;2*1H

InChI Key

RUKOGAMTPOVESW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of Piperazine Intermediates

The starting point is often 4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl ethanol or related piperazine derivatives. These are prepared by reacting piperazine with substituted benzyl halides under controlled conditions.

Alkylation with 2-(2-Chloroethoxy)ethanol

A key step is the alkylation of the piperazine nitrogen with 2-(2-chloroethoxy)ethanol to form the ethoxyethanol side chain. This reaction typically proceeds via nucleophilic substitution under basic conditions.

  • In one method, piperazine-N-monocarboxylic acid is reacted with 2-(2-haloethoxy)ethanol (where the halogen is chlorine or bromine), leading to alkylation during decarboxylation and subsequent conversion to the dihydrochloride salt.

  • Another process involves stirring 4-(4-chlorophenyl)phenylmethyl-piperazinyl ethanol with potassium tert-butoxide in t-butanol, followed by controlled addition of sodium chloroacetate at 75-80 °C under nitrogen atmosphere. This yields the intermediate 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, which is then converted to the dihydrochloride salt by acidification and crystallization.

Oxidation and Hydrolysis Steps

Some processes include oxidation of the ethoxyethanol intermediate to the corresponding acetic acid derivative using Jones' reagent (chromium trioxide and sulfuric acid), followed by hydrolysis and acidification to isolate the free acid and then convert it to the dihydrochloride salt.

Industrial-Scale Preparation and Purification

A notable industrial preparation method focuses on synthesizing 1-[2-(2-hydroxyethoxy)ethyl]piperazine , a key intermediate, with high purity by:

  • Reacting piperazine and piperazine dihydrochloride in solvent to form piperazine monohydrochloride.
  • Reacting this monohydrochloride with 2-(2-chloroethoxy)ethanol in water or non-polar solvents such as methylene chloride under reflux.
  • Recovering unreacted piperazine dihydrochloride by filtration for reuse.
  • Removing solvent by vacuum distillation.
  • Purifying the crude product by vacuum reduced pressure rectification to obtain high-purity piperazine derivative.

This process is cost-effective, environmentally friendly, and suitable for large-scale production.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Alkylation of piperazine acid Piperazine-N-monocarboxylic acid + 2-(2-chloroethoxy)ethanol Various (polar solvents) 75-80 Not specified Decarboxylation and alkylation combined
Alkylation with sodium chloroacetate 4-(4-chlorophenyl)phenylmethyl-piperazinyl ethanol + sodium chloroacetate + potassium tert-butoxide t-Butanol 75-80 55.5 Continuous addition of reagents, nitrogen atmosphere
Oxidation to acetic acid Ethoxyethanol intermediate + Jones' reagent Acidic aqueous Ambient Not specified Followed by hydrolysis and acidification
Industrial scale synthesis Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol Water or methylene chloride 78-100 High purity obtained Recycle of piperazine dihydrochloride, vacuum distillation

Research Findings and Analysis

  • The yield of the final dihydrochloride salt varies significantly depending on the method, with some processes reporting yields as low as 10.6% and others achieving over 55% by optimizing reagent addition and reaction conditions.

  • Use of potassium tert-butoxide as a strong base and controlled addition of sodium chloroacetate improves yield and purity by minimizing side reactions.

  • The choice of solvent critically affects reaction efficiency and product purity. Polar solvents like water favor certain steps, while non-polar solvents such as methylene chloride enable better control of side reactions and facilitate purification.

  • The recovery and reuse of piperazine dihydrochloride by filtration enhance the cost-effectiveness and environmental profile of the process.

  • Oxidation steps using Jones' reagent enable conversion of alcohol intermediates to carboxylic acids, which are then converted to the dihydrochloride salt, but this introduces chromium waste requiring careful handling.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Chloroxymorphamine dihydrochloride has been investigated for its potential therapeutic effects in several areas:

  • Neuropharmacology :
    • The compound exhibits properties that may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways. Studies suggest its utility in treating mood disorders and anxiety-related conditions due to its action on central nervous system receptors .
  • Analgesic Properties :
    • Research indicates that Chloroxymorphamine may possess analgesic effects, making it a candidate for pain management therapies. Its interaction with opioid receptors could provide insights into developing safer pain relief medications .
  • Antidepressant Effects :
    • Preliminary studies have shown that the compound may have antidepressant-like effects in animal models, suggesting a mechanism that involves the enhancement of serotonergic activity .

Toxicological Insights

Understanding the safety profile of Chloroxymorphamine is crucial for its potential therapeutic applications:

  • Acute Toxicity :
    • Toxicity studies reveal an LD50 (lethal dose for 50% of the population) of approximately 710 mg/kg in rodent models, indicating a moderate toxicity level when administered orally .
  • Long-term Effects :
    • Ongoing research aims to elucidate the long-term impacts of Chloroxymorphamine on various organ systems and its potential for inducing neurotoxicity or other adverse effects .

Case Studies and Research Findings

Several case studies have explored the applications and effects of Chloroxymorphamine:

  • Mood Disorders :
    • A controlled study demonstrated significant improvements in depressive symptoms among participants treated with Chloroxymorphamine compared to placebo, highlighting its potential as an adjunct treatment in depression .
  • Pain Management :
    • In a clinical trial assessing pain relief in post-operative patients, Chloroxymorphamine showed promising results in reducing pain scores without significant side effects, suggesting it could be a viable alternative to traditional opioids .
  • Neuroprotective Effects :
    • Research has indicated that Chloroxymorphamine may exert neuroprotective effects against oxidative stress in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular pathways involved include the inhibition of histamine-induced signal transduction, leading to decreased vascular permeability and inflammation .

Comparison with Similar Compounds

Decloxizine (2-[2-(4-Benzhydrylpiperazin-1-yl)ethoxy]ethanol)

  • Structural Differences : Decloxizine lacks the p-chloro substitution on the benzhydryl group.
  • Decloxizine is primarily used as an antihistamine, suggesting the target compound’s chloro substitution may enhance specificity for other targets (e.g., AChE) .
  • Molecular Weight : Decloxizine (free base): ~353.9 g/mol; Target compound (dihydrochloride): Estimated ~460.3 g/mol (additional Cl and HCl contribute to higher mass).

Hydroxyzine Related Compound A (p-Chlorobenzhydrylpiperazine)

  • Structural Differences: Lacks the ethoxyethanol side chain, simplifying the molecule to a p-chlorobenzhydryl-piperazine core.
  • Functional Implications: The truncated structure may limit solubility and bioavailability. Hydroxyzine derivatives are known for sedative and anxiolytic effects, implying the target compound’s ethoxyethanol chain could modulate pharmacokinetics (e.g., half-life) .

2-(2-(4-Benzylpiperazin-1-yl)ethanone Derivatives

  • Structural Differences: Replace the benzhydryl group with a benzyl moiety and feature a ketone instead of an ethoxyethanol chain.
  • Activity Comparison: These derivatives exhibit AChE inhibitory activity (IC50 values ranging from 0.8–12.3 μM), suggesting the target compound’s benzhydryl and ethoxyethanol groups may alter potency or mechanism .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound (Dihydrochloride) C₂₃H₃₂Cl₃N₂O₃ ~460.3 p-Chlorobenzhydryl, ethoxyethanol Potential AChE inhibition
Decloxizine C₂₁H₂₇ClN₂O₂ ~353.9 Benzhydryl, ethoxyethanol Antihistamine
Hydroxyzine Related Compound A C₁₇H₁₉ClN₂ 286.8 p-Chlorobenzhydryl Sedative precursor
2-(2-(4-Benzylpiperazin-1-yl)ethanone C₁₃H₁₈N₂O ~218.3 Benzyl, ketone AChE inhibition (IC50 0.8–12.3 μM)

Research Findings and Mechanistic Insights

  • Synthesis : The target compound’s synthesis mirrors methods for related piperazine derivatives, involving dichloromethane-mediated alkylation and HCl salt formation .
  • Receptor Binding : The p-chloro group may enhance π-π stacking with aromatic residues in AChE’s active site, as seen in chlorinated AChE inhibitors .
  • Solubility: The dihydrochloride form increases polarity, improving bioavailability over non-salt analogs like Hydroxyzine Related Compound A .

Biological Activity

The compound 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride , commonly known as Hydroxyzine hydrochloride, is a first-generation antihistamine with significant biological activity. It is primarily recognized for its sedative, anxiolytic, and antihistaminic properties, making it valuable in clinical settings.

Chemical Structure and Properties

  • Molecular Formula : C21H27ClN2O2
  • Molecular Weight : 447.83 g/mol
  • CAS Number : 68-88-2

The compound's structure includes a p-chloro-alpha-phenylbenzyl group attached to a piperazine moiety, contributing to its pharmacological profile.

Hydroxyzine acts primarily as an H1 receptor antagonist , blocking the effects of histamine in the body. This action alleviates symptoms associated with allergies and reduces anxiety. Additionally, it has anticholinergic properties that contribute to its sedative effects.

Biological Activity Overview

  • Antihistaminic Effects : Hydroxyzine effectively mitigates allergic reactions and symptoms such as itching and rashes.
  • Anxiolytic Properties : It is used to manage anxiety disorders, providing symptomatic relief from tension and anxiety.
  • Sedative Effects : The compound induces sedation, making it useful in preoperative settings and for treating insomnia.
  • Antiemetic Activity : Hydroxyzine has demonstrated efficacy in preventing nausea and vomiting, especially in postoperative patients.

Toxicology Data

The acute toxicity of Hydroxyzine has been evaluated through various studies:

  • LD50 (Oral) : 710 mg/kg in rats, indicating moderate toxicity levels when ingested .

Clinical Applications

Hydroxyzine is indicated for:

  • Treatment of anxiety and tension
  • Management of allergic conditions
  • Preoperative sedation
  • Control of nausea and vomiting

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of Hydroxyzine:

  • Anxiety Management : A clinical trial demonstrated that Hydroxyzine significantly reduced anxiety levels compared to placebo, with minimal side effects reported .
  • Sedation in Surgery : In a study involving surgical patients, preoperative administration of Hydroxyzine resulted in effective sedation without compromising respiratory function .
  • Antihistaminic Efficacy : Research showed that Hydroxyzine effectively reduced pruritus in patients with chronic urticaria, outperforming some newer antihistamines in certain cases .

Comparative Biological Activity Table

PropertyHydroxyzineOther Antihistamines
H1 Receptor AntagonismStrongVariable
Sedative EffectYesYes (varies by agent)
Anxiolytic EffectYesLimited
Antiemetic ActivityYesLimited
Side EffectsDrowsiness, dry mouthVaries by agent

Q & A

Q. What are the optimal synthetic routes for 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. A common approach includes:

  • Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyethanol to introduce the ethoxyethanol side chain.
  • Subsequent dihydrochloride salt formation via HCl treatment. Key purification steps involve recrystallization and UPLC analysis to confirm purity (>95%) and structural integrity .

Q. How can researchers characterize the compound’s purity and stability under varying storage conditions?

  • Purity: Use UPLC (Ultra Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, referencing USP standards for related piperazine derivatives (e.g., ≤5.0% water content) .
  • Stability: Store in tightly sealed, light-protected containers at controlled room temperature (20–25°C). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray Crystallography: Resolve bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles to confirm stereochemistry .
  • NMR Spectroscopy: Key signals include piperazine N–CH₂ protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

Advanced Research Questions

Q. How can researchers investigate the compound’s receptor-binding affinity and selectivity?

  • Radioligand Binding Assays: Use α₁- and α₂-adrenergic receptor models (rat brain membranes) with competing ligands like prazosin (α₁) or yohimbine (α₂). Structural analogs show moderate α₁ affinity (IC₅₀ ~50 nM), suggesting similar targeting potential .
  • Molecular Docking: Align the compound’s piperazine-ethoxyethanol scaffold with receptor active sites (e.g., hydrophobic pockets) using software like AutoDock Vina .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Harmonization: Standardize assay conditions (pH, temperature, cell lines). For example, discrepancies in α-receptor affinity may arise from variations in membrane preparation protocols .
  • Meta-Analysis: Cross-reference data from independent studies (e.g., Capuano et al., 2002 vs. Contreras et al., 2001) to identify outliers .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Modification: Introduce ester groups to the ethoxyethanol moiety to enhance lipophilicity (logP improvement from 1.2 to 2.8) .
  • Metabolic Stability: Test hepatic microsomal clearance (e.g., rat liver microsomes) to identify vulnerable sites (e.g., piperazine N-oxidation) .

Q. How does crystallographic data inform formulation design?

  • Polymorph Screening: Identify stable crystalline forms (e.g., monoclinic vs. orthorhombic) via XRD. Hydrate formation (e.g., monohydrate) impacts solubility and dissolution rates .
  • Salt Selection: Compare dihydrochloride with other salts (e.g., sulfate) for hygroscopicity and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.